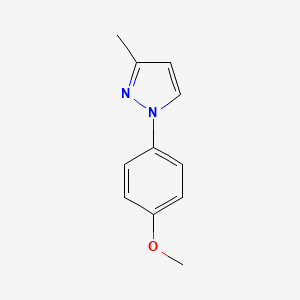

1-(4-甲氧基苯基)-3-甲基-1H-吡唑

描述

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound belongs to the pyrazole family and is also known as PMP or 4-MeO-PMP.

科学研究应用

Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole moiety-based heterocycles, including pyrazoles, have been extensively explored in drug discovery. Researchers have identified several pharmacologically active compounds that incorporate the pyrazole ring. These compounds exhibit diverse activities, such as anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects . The pyrazole scaffold serves as a crucial pharmacophore in drug development, making it an attractive target for medicinal chemists.

Anti-Inflammatory and Analgesic Agents

Pyrazole derivatives have demonstrated anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways and alleviate pain. Researchers continue to investigate novel pyrazole-based molecules for their potential therapeutic applications in managing pain and inflammation .

Vasodilators and Cardiovascular Agents

Certain pyrazole-containing drugs act as vasodilators, helping to widen blood vessels and improve blood flow. Additionally, they exhibit cardiovascular effects, making them relevant in treating conditions related to blood pressure regulation and heart health .

Antidepressant and Neuroprotective Properties

The pyrazole ring system has been associated with antidepressant activity. Researchers explore its potential in managing mood disorders and enhancing mental well-being. Furthermore, pyrazoles may offer neuroprotective effects, safeguarding neurons from damage and degeneration .

Applications in Cancer Treatment

Pyrazole derivatives have shown promise in cancer therapy. Some compounds inhibit tumor growth, induce apoptosis (programmed cell death), or interfere with cancer cell signaling pathways. Researchers investigate their potential as targeted anticancer agents .

Antimicrobial and Antifungal Agents

Hydrazones, a class of compounds related to pyrazoles, exhibit antimicrobial and antifungal properties. These molecules have been studied for their effectiveness against various pathogens, including bacteria and fungi. Their broad-spectrum activity makes them valuable in combating infections .

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-8-13(12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQACDVWXQOMBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

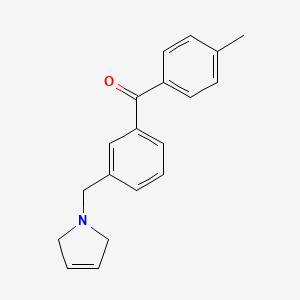

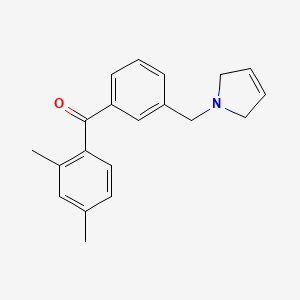

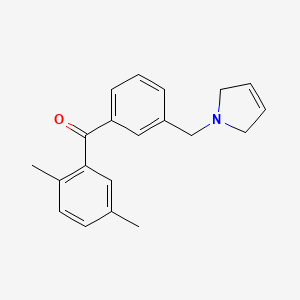

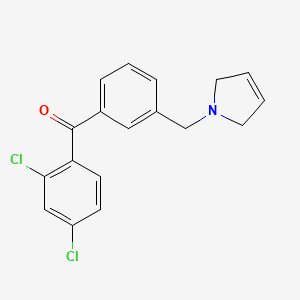

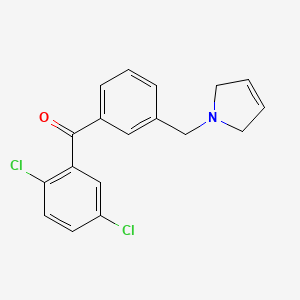

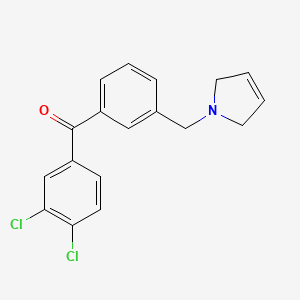

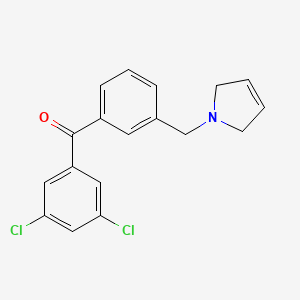

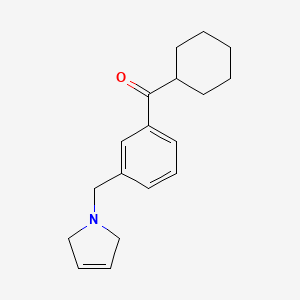

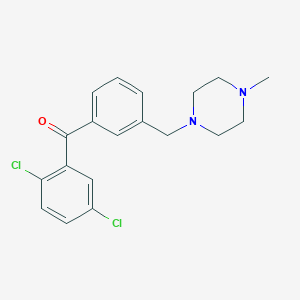

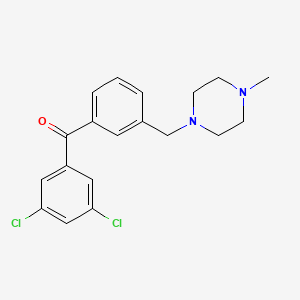

Feasible Synthetic Routes

Q & A

Q1: What was the intended use of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole in the research described?

A1: The researchers aimed to synthesize 5-(5-amino-1-aryl-3-methyl-1H-pyrazole-4-yl)-1H-tetrazoles, utilizing 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (4c) as a starting material. [] They intended to convert the carbonitrile group (-CN) in 4c into a tetrazole ring.

Q2: What unexpected outcome occurred during the synthesis, and how was it addressed?

A2: Instead of the desired tetrazole derivative, the reaction unexpectedly yielded 1H-pyrazolo[3,4-d]pyrimidine derivatives. [] This suggested that the methyl group at the C3-position of the pyrazole ring in 4c interfered with the intended tetrazole formation. To circumvent this, the researchers protected the amino group in 4c with a di-tert-butyl-dicarbonate (Boc) group. This protection allowed for the successful synthesis of the targeted tetrazole derivative (5c) using the established methodology. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)